Tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate
Description
Tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a tert-butyl carbamate group at the 1-position and a 2-aminoethyl substituent at the 3-position. This compound is widely utilized as a chiral intermediate in pharmaceutical synthesis due to its primary amine functionality, which facilitates further derivatization via nucleophilic reactions. Its molecular formula is C${11}$H${22}$N$2$O$2$, with a molecular weight of 214.30 g/mol . The compound is commercially available in both (R)- and (S)-enantiomeric forms, with enantiomers such as (R)-tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate (CAS: 1420537-04-7) and (S)-tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate (CAS: 274692-08-9) .
The tert-butyloxycarbonyl (Boc) group provides steric protection for the pyrrolidine nitrogen, enhancing stability during synthetic processes. The 2-aminoethyl side chain introduces a reactive primary amine, enabling applications in peptide coupling, crosslinking, and ligand design.
Properties
IUPAC Name |
tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-5-9(8-13)4-6-12/h9H,4-8,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHBMDKAYOQBBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90669524 | |
| Record name | tert-Butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90669524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1048920-45-1 | |
| Record name | tert-Butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90669524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylate with an amine, such as ethylenediamine. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent, such as tetrahydrofuran or dimethylformamide, at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The product is typically purified by recrystallization or chromatography to achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
Tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate has been studied for its potential as a pharmaceutical agent. Its structure allows it to interact with biological targets, making it a candidate for the development of new drugs. Research indicates that derivatives of this compound may exhibit significant activity against various diseases, including neurodegenerative disorders and cancer.
Case Study: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of pyrrolidine carboxylates were synthesized and evaluated for their anticancer properties. The findings suggested that certain modifications to the tert-butyl group could enhance cytotoxicity against cancer cell lines, indicating the compound's potential as a lead structure for further drug development .
Organic Synthesis
Synthetic Intermediates
this compound serves as an important intermediate in organic synthesis. It can be utilized in the preparation of various bioactive compounds through functionalization reactions. The tert-butyl group provides steric hindrance that can influence reaction pathways, making it valuable in synthetic strategies aimed at creating complex molecules.
Example Reactions
- Amine Coupling: The compound can undergo coupling reactions with various electrophiles to form amide bonds, which are crucial in the synthesis of peptides and other biologically relevant molecules.
- Functional Group Transformations: The carboxylate moiety can be converted into different functional groups, expanding the scope of possible derivatives for medicinal chemistry applications.
Inhibition Studies
Research has shown that this compound exhibits inhibitory activity against specific enzymes involved in metabolic pathways. For instance, studies have highlighted its potential as an inhibitor of enzymes related to neurotransmitter metabolism, which could have implications in treating conditions like depression and anxiety disorders .
Structure-Activity Relationship (SAR) Analysis
The structure-activity relationship studies conducted on this compound reveal that modifications to the aminoethyl side chain can significantly affect its biological activity. By altering the length or branching of this chain, researchers have been able to enhance or diminish its potency against target enzymes .
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Enzyme Inhibition | 15 | |
| Derivative A | Anticancer Activity | 10 | |
| Derivative B | Neurotransmitter Modulation | 25 |
Table 2: Synthetic Applications
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or other proteins. The amino group can form hydrogen bonds or electrostatic interactions with target molecules, while the pyrrolidine ring can provide structural stability and specificity.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Pyrrolidine Derivatives
Key Observations :
- Electronic Effects: The target compound’s 2-aminoethyl group is electron-donating, enhancing the basicity of the pyrrolidine nitrogen. In contrast, sulfonyl () and nitro () groups are electron-withdrawing, reducing basicity .
- Reactivity : The primary amine in the target compound enables straightforward functionalization (e.g., amide coupling), whereas azide-containing analogs (e.g., ) are tailored for click chemistry .
Physical and Chemical Properties
Table 2: Property Comparison
- Safety : The target compound’s hazards (oral toxicity, skin irritation) are milder compared to sulfonyl derivatives (), which may require handling under inert conditions .
Biological Activity
Tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate is an organic compound with significant potential in medicinal chemistry, particularly due to its structural features that facilitate interaction with biological systems. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring, a tert-butyl group, and an aminoethyl side chain. Its molecular formula contributes to its unique pharmacological profile, allowing for interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHNO\ |
| Molecular Weight | Approximately 250.77 g/mol |
| Solubility | Enhanced by hydrochloride form |
The mechanism of action for this compound involves:
- Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing mood regulation and cognitive functions.
- Enzyme Modulation : It can act as a substrate or inhibitor for specific enzymes, affecting metabolic pathways.
- Structural Stability : The pyrrolidine ring provides stability, while the aminoethyl group allows for hydrogen bonding and ionic interactions at active sites of target molecules.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Neuropharmacological Effects : Preliminary studies suggest potential efficacy in treating neurological disorders by modulating neurotransmitter systems .
- Anticancer Activity : Similar compounds have shown cytotoxic effects against various cancer cell lines, indicating potential for further exploration in oncology .
- Antimicrobial Properties : Some derivatives have demonstrated antibacterial activity, particularly against Gram-positive bacteria .
Neuropharmacological Studies
In a study examining the effects on neurotransmitter systems, this compound was shown to enhance serotonin receptor activity, which could be beneficial in mood disorders. The compound's structure allows it to mimic natural neurotransmitters, facilitating its interaction with serotonin receptors.
Anticancer Research
In vitro experiments revealed that derivatives of this compound exhibited significant cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma). For instance, one derivative showed an IC50 value of approximately 92.4 µM across multiple cancer types, indicating its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other pyrrolidine derivatives:
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| This compound | ~92.4 | Anticancer |
| Quisqualic acid | Varies | Neurotransmitter modulation |
| Pyrrolyl benzamide derivatives | <12.5 | Antimicrobial |
Q & A
Q. What are the common synthetic routes for tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate in laboratory settings?
The synthesis typically involves two key steps: (1) activation of a pyrrolidine precursor and (2) introduction of the tert-butyl carbamate and aminoethyl groups. For example:
- Step 1 : A pyrrolidine derivative (e.g., 3-methylpyrrolidine) is activated via acid chloride formation using thionyl chloride or similar reagents.
- Step 2 : The activated intermediate reacts with tert-butyl alcohol in the presence of a base (e.g., triethylamine) to form the tert-butyl ester. Subsequent functionalization with an aminoethyl group may involve reductive amination or nucleophilic substitution .
- Alternative route : Sulfonylation of a hydroxylated pyrrolidine precursor using reagents like 2-nitrobenzenesulfonyl chloride in dichloromethane with DMAP and triethylamine at 0–20°C, followed by Boc protection .
Q. Purification Methods :
- Column chromatography (silica gel, eluents like ethyl acetate/hexane) is standard for isolating intermediates.
- Recrystallization from solvents like ethanol or methanol improves purity .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy :
- ¹H/¹³C NMR confirms regiochemistry and functional groups (e.g., tert-butyl at δ ~1.4 ppm, pyrrolidine ring protons at δ 2.5–3.5 ppm).
- 2D NMR (COSY, HSQC) resolves stereochemical ambiguities in the pyrrolidine ring .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated for C₁₁H₂₂N₂O₂: 214.30 g/mol) .
- Infrared (IR) Spectroscopy : Identifies carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and amine N-H stretches (~3300 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?
- Temperature Control : Lower temperatures (0–5°C) during sulfonylation or acylation reduce side reactions (e.g., over-oxidation) .
- Catalyst Selection : DMAP enhances acylation efficiency by stabilizing reactive intermediates .
- Solvent Optimization : Polar aprotic solvents (e.g., dichloromethane) improve solubility of intermediates, while anhydrous conditions prevent hydrolysis .
Q. Example Optimization Table :
| Parameter | Standard Condition | Optimized Condition | Yield Improvement |
|---|---|---|---|
| Reaction Temp. | 20°C | 0°C | 15–20% |
| Base | Triethylamine | DMAP + Triethylamine | 25–30% |
| Solvent | THF | Dichloromethane | 10–15% |
Q. How can stereochemical purity be ensured during synthesis?
- Chiral Auxiliaries : Use enantiomerically pure starting materials (e.g., (R)- or (S)-pyrrolidine derivatives) .
- Chiral Chromatography : Resolve racemic mixtures using chiral stationary phases (e.g., Chiralpak® columns) .
- Stereoselective Reactions : Employ asymmetric catalysis (e.g., Evans oxazaborolidine for ketone reductions) to control stereochemistry at the aminoethyl group .
Q. How should researchers address contradictory data in reaction outcomes (e.g., varying yields)?
- Root-Cause Analysis :
- Byproduct Identification : Use LC-MS or GC-MS to detect impurities (e.g., over-alkylated derivatives).
- Reagent Purity : Ensure tert-butyl chloroformate and amines are freshly distilled to avoid moisture-induced side reactions .
- Reproducibility Checks :
Q. What strategies mitigate degradation during storage?
- Stabilization : Store under inert gas at –20°C in amber vials to prevent oxidation of the amine group.
- Lyophilization : Freeze-drying the compound as a hydrochloride salt enhances long-term stability .
Q. How can computational tools aid in retrosynthetic planning for derivatives?
- AI-Powered Synthesis Platforms : Tools like Pistachio or Reaxys predict feasible routes by analyzing reaction databases. For example, retrosynthesis for tert-butyl esters may prioritize Boc protection or Suzuki couplings for aryl modifications .
- DFT Calculations : Model transition states to predict regioselectivity in substitution reactions .
Q. What are the biological implications of structural modifications to this compound?
- Aminoethyl Group : Critical for bioactivity (e.g., calcium channel blocking). Replacements (e.g., hydroxymethyl) reduce potency .
- Pyrrolidine Ring Rigidity : Constrained analogs (e.g., spirocyclic derivatives) improve target selectivity in enzyme inhibition .
Data Contradiction Case Study :
A study reported 78% yield for a tert-butyl pyrrolidine derivative using LiAlH₄ reduction , while another achieved only 50% with NaBH₄ . Resolution : LiAlH₄’s stronger reducing power ensures complete conversion of nitriles to amines, whereas NaBH₄ may require longer reaction times or elevated temperatures.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
